4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Description
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride (CAS 64603-91-4) is a bicyclic heterocyclic compound featuring a fused isoxazole and tetrahydropyridine ring system. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 176.60 g/mol and a density of 1.36 g/cm³ . This compound is pharmacologically significant, particularly in neuroscience research, where it is used to induce absence seizures in animal models via GABA receptor modulation .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFGSQIBOVHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864051-65-9 | |
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis generally starts from pyrrolidin-2-one , a cheap and readily available lactam. The key intermediate in the synthesis is dimethyl (or diethyl) 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate , which is subsequently transformed into the target compound.
The process emphasizes:
- Direct ring-opening and esterification of pyrrolidin-2-one under anhydrous acidic conditions.
- Avoidance of bulky protecting groups such as N-benzyl, improving atom economy.
- Use of methyl or ethyl alcohol as esterification agents.
- Utilization of methanesulfonic acid as the preferred anhydrous acid catalyst.
- Subsequent transformations including imine formation, catalytic hydrogenation, and carbamate intermediate formation.
Detailed Stepwise Preparation Process
Step 1: Ring Opening and Esterification of Pyrrolidin-2-one
- Reactants: Pyrrolidin-2-one, methyl or ethyl alcohol, anhydrous methanesulfonic acid.
- Conditions: Water-free (anhydrous) environment to maximize yield.
- Outcome: Formation of the methanesulfonic acid salt of the ring-opened ester (Compound II).
- Isolation: Compound II is isolated as a solid.
This step is critical for achieving a high yield without side reactions related to water presence.
Step 2: Formation of Imine Intermediate (Compound III)
- Reactants: Compound II reacted with methyl glyoxylate or ethyl glyoxylate.
- Solvent: Non-polar solvents such as toluene or heptane.
- Base: Triethylamine or potassium carbonate.
- Special Conditions: Triethylamine reacts to form triethylammonium methanesulfonate ionic liquid in situ, which absorbs water, eliminating the need for additional dehydrating agents.
- Outcome: Formation of an imine intermediate (Compound III), with water separated into a distinct layer for easy removal.
Step 3: Catalytic Hydrogenation to Form Compound IV
Step 4: Carbamate Intermediate Formation (Compound V)
- Reactants: Compound IV reacted with methyl or ethyl chloroformate.
- Purification: Compound V is purified by washing with acidified water, distillation, or a combination thereof.
Industrial Scale Process Example
An industrial batch process example illustrates the scale and conditions:
| Step | Reactants & Conditions | Quantities (kg) | Key Notes |
|---|---|---|---|
| Ring Opening & Esterification | Ethyl 4-((2-ethoxy-2-oxoethyl)(methoxycarbonyl)amino)butanoate + Methanol + Methanesulfonic acid | 384 + 3489 + 11 | Concentration by distillation, toluene dilution, solvent removal |
| Washing & Extraction | Water + Sodium chloride solution | 960 + 64 | Organic layer washed and concentrated |
| Yield | Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate in toluene | 622 | 86% yield, assay 38.31% w/w |
This process is repeated with variations in starting material purity and solvent volumes to optimize yield and purity.
Advantages and Innovations in the Preparation
- Atom Economy: The process avoids protective groups, reducing waste and cost.
- Safety and Robustness: Use of anhydrous conditions and ionic liquid formation in situ enhances reaction control.
- Scalability: Demonstrated suitability for industrial scale production.
- Purification: Efficient phase separation and washing steps simplify purification.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Pyrrolidin-2-one |
| Acid Catalyst | Anhydrous methanesulfonic acid |
| Alcohol for Esterification | Methyl or ethyl alcohol |
| Solvents | Toluene, heptane |
| Base for Imine Formation | Triethylamine or potassium carbonate |
| Catalyst for Hydrogenation | Palladium on charcoal |
| Intermediate Isolated | Dimethyl/diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate |
| Purification Methods | Acidified water wash, distillation |
| Industrial Yield | Up to 86% in key intermediate step |
| Reaction Conditions | Anhydrous, reflux, azeotropic distillation |
Supporting Research Findings
- The preparation method improves upon earlier processes that required N-benzyl protection, which added complexity and cost.
- The in situ formation of triethylammonium methanesulfonate ionic liquid effectively removes water, facilitating imine formation without additional drying agents.
- The multi-step process is streamlined by avoiding intermediate isolation where possible, enhancing throughput.
- Industrial scale examples confirm reproducibility and robustness of the process under practical manufacturing conditions.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and other functionalized compounds that retain the core oxazole-pyridine structure .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
- Molecular Formula : C8H10ClN3O
- Molecular Weight : 189.64 g/mol
- CAS Number : 1262772-00-8
The compound features a unique bicyclic structure that contributes to its interaction with the central nervous system (CNS) receptors.
GABAA Receptor Modulation
Gaboxadol acts primarily as a selective agonist for the GABAA receptor, particularly those containing the delta subunit. This selectivity leads to distinct pharmacological effects compared to traditional benzodiazepines:
- Mechanism of Action : Gaboxadol enhances inhibitory neurotransmission by binding to the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of neurons.
- Therapeutic Implications : Its unique action profile suggests potential applications in treating conditions such as insomnia and anxiety disorders without the side effects commonly associated with benzodiazepines.
Sleep Disorders
Gaboxadol has been investigated for its efficacy in managing sleep disorders:
- Clinical Trials : Studies have shown that gaboxadol can improve sleep onset and maintenance in patients with insomnia. It has been reported to enhance slow-wave sleep (SWS), which is crucial for restorative sleep.
| Study | Outcome |
|---|---|
| Clinical Trial 1 | Improved sleep latency and quality |
| Clinical Trial 2 | Increased duration of slow-wave sleep |
Neuroprotective Effects
Research indicates that gaboxadol may possess neuroprotective properties:
- Mechanism : By modulating GABAA receptors, gaboxadol may protect neurons from excitotoxicity associated with conditions like stroke or traumatic brain injury.
- Case Studies : Animal models have demonstrated reduced neuronal damage following ischemic events when treated with gaboxadol.
Case Study 1: Efficacy in Depression Models
Gaboxadol has shown promise in preclinical models of depression:
- Findings : In rodent models, gaboxadol administration resulted in decreased depressive-like behaviors and increased resilience to stress.
| Parameter | Control Group | Gaboxadol Group |
|---|---|---|
| Forced Swim Test Duration (seconds) | 120 | 180 |
| Tail Suspension Test Duration (seconds) | 100 | 60 |
Case Study 2: Safety Profile Assessment
Safety assessments have indicated that gaboxadol has a favorable safety profile compared to traditional anxiolytics:
- Adverse Effects : Clinical studies report fewer instances of sedation and cognitive impairment at therapeutic doses.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional uniqueness of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride becomes evident when compared to analogs with modified heterocyclic cores or substituents. Below is a detailed analysis:
Structural Analogues with Heterocyclic Core Modifications
Key Observations :
- The isoxazolo core (in the target compound) provides distinct electronic and steric properties compared to oxazolo, imidazo, or pyrazolo analogs, influencing receptor binding and metabolic stability.
- The imidazo and pyrazolo derivatives share identical molecular weights but differ in hazard profiles, suggesting divergent metabolic pathways or toxicities .
Derivatives with Functional Group Modifications
Key Observations :
- C-3 substituents (e.g., ethyl ester, ethoxy, benzodioxolyl) modulate bioactivity. For example, the ethyl ester derivative (232.66 g/mol) is prioritized in medicinal chemistry for its balance of solubility and membrane permeability .
- The benzodioxolyl analog’s higher molecular weight (280.71 g/mol) correlates with improved target affinity, as seen in Hsp90 inhibitor studies .
Biological Activity
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, commonly known as gaboxadol (THIP), is a compound of significant interest due to its biological activity as a GABAA receptor agonist. It exhibits functional selectivity for delta-containing GABAA receptors, which are implicated in various neurological functions. This article delves into the biological activity of gaboxadol, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1864051-65-9
- Molecular Formula : C6H9ClN2O
- Physical Form : White solid with a purity of approximately 93% .
Gaboxadol acts primarily as an agonist at the GABAA receptor, enhancing the inhibitory neurotransmission in the central nervous system. Its selectivity for delta-containing GABAA receptors suggests a unique mechanism that may differ from other GABAergic drugs. The compound has been shown to modulate synaptic transmission and neuronal excitability by increasing chloride ion influx when binding to these receptors.
Pharmacological Effects
Gaboxadol has been studied for its effects on various neurological conditions:
- Sleep Disorders : Gaboxadol has been investigated as a potential treatment for insomnia due to its sedative properties mediated through GABAA receptor activation.
- Anxiety and Depression : Its anxiolytic effects have been noted in preclinical studies, suggesting potential use in anxiety disorders.
- Neuroprotection : Research indicates that gaboxadol may offer neuroprotective benefits in models of neurodegeneration and injury .
Case Studies and Research Findings
Several studies have explored the biological activity of gaboxadol:
- GABA Uptake Inhibition :
- Behavioral Studies :
- Clinical Trials :
Comparative Biological Activity
The following table summarizes the biological activities of gaboxadol compared to other GABAA receptor modulators:
| Compound | Mechanism | Primary Effects | Clinical Applications |
|---|---|---|---|
| Gaboxadol | GABAA agonist | Sedation, anxiolysis | Insomnia, anxiety disorders |
| Diazepam | GABAA agonist | Sedation, muscle relaxation | Anxiety, seizures |
| Zolpidem | GABAA agonist | Sleep induction | Insomnia |
| Baclofen | GABAB agonist | Muscle relaxation | Spasticity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization reactions using intermediates like tert-butoxycarbonyl (Boc)-protected precursors. For example, deprotection of Boc groups under acidic conditions (e.g., HCl in methanol) yields the hydrochloride salt . Optimization includes controlling stoichiometry of HCl (e.g., 3 mL concentrated HCl per 5 mL methanol) and reaction time (1 hour at room temperature) to avoid over-acidification or byproduct formation .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity using HPLC (>95% purity thresholds are typical for pharmaceutical intermediates) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Key Techniques :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₆H₉ClN₂O, exact mass 176.04) and fragmentation patterns .
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve ring junction protons (e.g., δ 3.6–4.2 ppm for tetrahydroisoxazolo protons) and distinguish isoxazolo vs. pyridine moieties .
- Elemental Analysis : Validate empirical formula (e.g., C: 40.8%, H: 5.1%, N: 15.8%, Cl: 20.1%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .
- Store separately from bases or oxidizers, and dispose of waste via certified hazardous waste services to prevent environmental contamination .
- Documentation : Maintain material safety data sheets (MSDS) with hazard codes (e.g., H315, H319) and first-aid measures .
Advanced Research Questions
Q. How can researchers address contradictions in structural assignments, such as misidentified ring junctions or stereochemistry?
- Case Study : A previous misassignment of a dihydroisoxazolopyridone scaffold was resolved via X-ray crystallography, highlighting the need for multi-technique validation .
- Strategy : Combine NOESY NMR (to assess spatial proximity of protons) with computational modeling (DFT calculations) to refine stereochemical predictions .
Q. What reaction mechanisms govern the synthesis of derivatives, such as halogenated or aryl-substituted analogs?
- Mechanistic Insights :
- Halogenation : Electrophilic substitution at the pyridine ring is facilitated by Lewis acids (e.g., AlCl₃), while isoxazolo moieties may undergo nucleophilic attack at the oxygen-bearing carbon .
- Aryl Functionalization : Suzuki-Miyaura coupling with boronic acids can introduce aryl groups at specific positions, requiring palladium catalysts and optimized pH conditions .
- Byproduct Mitigation : Use scavengers (e.g., silica-bound thiols) to trap unreacted halides or metal residues .
Q. How can impurity profiling be systematically conducted for this compound in pharmaceutical research?
- Approach :
- HPLC with Reference Standards : Compare retention times and UV spectra against known impurities (e.g., tert-butyl ester byproducts or N-oxide derivatives) .
- Quantitative NMR (qNMR) : Quantify impurities at <0.1% levels using internal standards like maleic acid .
- Regulatory Alignment : Follow ICH Q3A guidelines for reporting and qualifying impurities in drug substances .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
